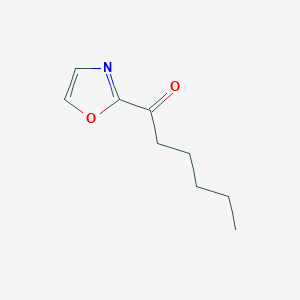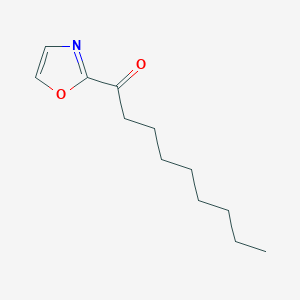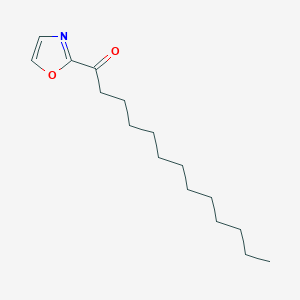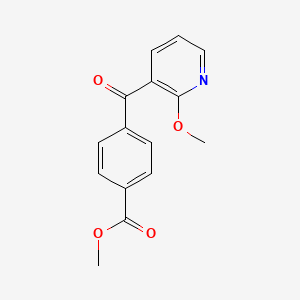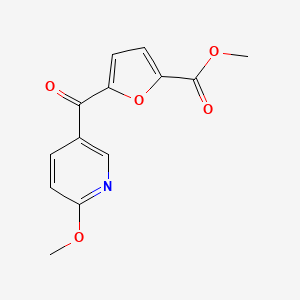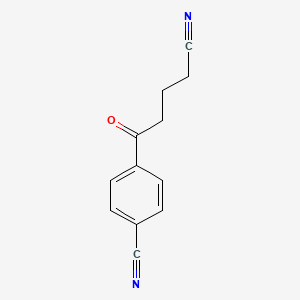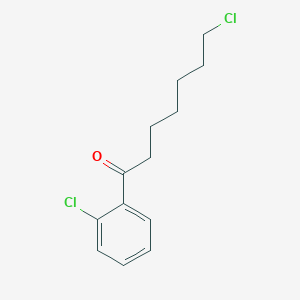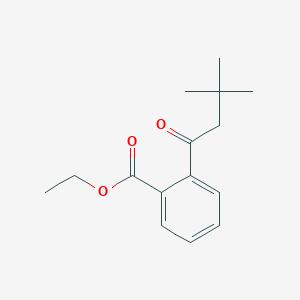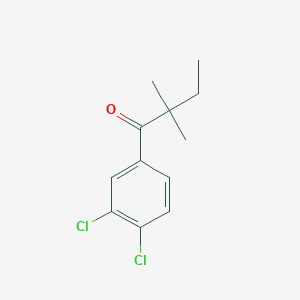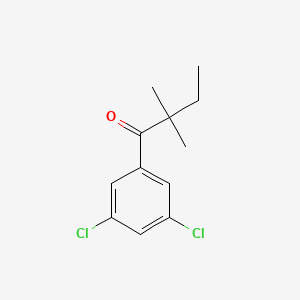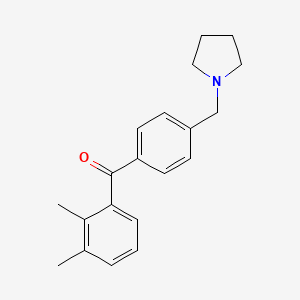
2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone (2,3-DM-4'-PBM) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a member of the benzophenone family, which is composed of compounds that contain the benzene ring and the carbonyl group. This compound has attracted much attention due to its unique properties, including its solubility in water, its low toxicity, and its ability to interact with various biomolecules.
Aplicaciones Científicas De Investigación
Photocycloaddition Reactions
A study investigated the temperature-dependent regioselectivity of photocycloaddition reactions involving benzophenone derivatives. Specifically, the [2 + 2] photochemical additions of 1,3-dimethylthymine with benzophenone and its derivatives revealed a significant temperature dependence in the production of regioisomers. This research demonstrates the critical role of benzophenone derivatives in photocycloaddition reactions and their potential applications in synthetic chemistry (Hei et al., 2005).
Luminescent Sensing
Benzophenone derivatives have been utilized in the development of luminescent sensing materials. A study described the synthesis of novel Metal-Organic Frameworks (MOFs) containing benzophenone-3,3′,4,4′-tetracarboxylic acid, which exhibited sensitive detection capabilities for nitrobenzene and iron(III) ions. This research highlights the use of benzophenone derivatives in the creation of sensitive and selective luminescent sensors for environmental and analytical applications (Zhang et al., 2017).
Photopolymerization
Benzophenone derivatives play a significant role in photopolymerization processes. A study focused on the use of a benzophenone/1,3-benzodioxole photoinitiating system and explored the reasons for the yellowness in photocured samples. This research contributes to understanding and improving photopolymerization processes using benzophenone derivatives, particularly in applications where color and clarity are important (Yang et al., 2015).
Biodegradation and Environmental Applications
Benzophenone derivatives are used in studies related to environmental applications, such as biodegradation. A research paper detailed the successful co-composting treatment of high concentrations of benzophenone, demonstrating a removal efficiency of 97%. This study is significant for environmental technology, showcasing the potential of co-composting as a method for treating emerging organic pollutants (Lin et al., 2021).
Adsorption and Removal of Pollutants
In environmental science, benzophenone derivatives have been used to create adsorption materials for pollutant removal. A study synthesized tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, demonstrating a high adsorption capacity. This research underscores the application of benzophenone derivatives in developing effective materials for water purification and pollutant removal (Zhou et al., 2018).
Propiedades
IUPAC Name |
(2,3-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-6-5-7-19(16(15)2)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYORVQNNLOTIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642746 |
Source


|
| Record name | (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-41-5 |
Source


|
| Record name | (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

